N,N-Diethylsalicylamide N,N-Diethylsalicylamide
Brand Name: Vulcanchem
CAS No.: 19311-91-2
VCID: VC21024269
InChI: InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
SMILES: CCN(CC)C(=O)C1=CC=CC=C1O
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

N,N-Diethylsalicylamide

CAS No.: 19311-91-2

Cat. No.: VC21024269

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethylsalicylamide - 19311-91-2

Specification

CAS No. 19311-91-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name N,N-diethyl-2-hydroxybenzamide
Standard InChI InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3
Standard InChI Key ZVYXEXAXXWINEH-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC=CC=C1O
Canonical SMILES CCN(CC)C(=O)C1=CC=CC=C1O

Introduction

Chemical Properties and Identification

N,N-Diethylsalicylamide is a crystalline solid with a molecular formula C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2 and a molecular weight of 193.24 g/mol. Key physical properties include:

PropertyValueSource
Melting Point93–97°C
Boiling Point340°C
Density1.096 g/cm³ (estimated)
Refractive Index1.5080 (estimated)
Flash Point159°C
SolubilitySlightly soluble in ethanol

The compound’s IUPAC name is N,N-diethyl-2-hydroxybenzamide, and its SMILES notation is CCN(CC)C(=O)C1=CC=CC=C1O . Spectral data, including 1H^1\text{H}-NMR in CDCl3\text{CDCl}_3, confirms its structural integrity, with peaks corresponding to aromatic protons and ethyl groups .

Synthesis and Production Methods

N,N-Diethylsalicylamide is synthesized via nucleophilic acylation. Key methods include:

Reaction with Diethylamine

Salicylamide reacts with diethylamine in ethanol under reflux, followed by crystallization or vacuum distillation to yield the product. The reaction proceeds through:

  • Acyl Transfer: Salicylamide’s carbonyl undergoes nucleophilic attack by diethylamine.

  • Purification: Recrystallization from ethanol or vacuum distillation achieves >96% purity .

Industrial-Scale Optimization

Industrial processes employ similar routes but optimize reaction conditions (e.g., temperature, pressure) to maximize yield and minimize impurities. Ethanol remains the preferred solvent due to its compatibility with diethylamine.

Pharmacological and Biological Activity

While N,N-Diethylsalicylamide is less potent than salicylamide itself, it has been studied for potential therapeutic applications:

Analgesic and Antipyretic Effects

Early research indicated weak analgesic and antipyretic properties, attributed to its reduced ability to inhibit cyclooxygenase (COX) enzymes compared to salicylic acid derivatives.

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use personal protective equipment (PPE)
H315Causes skin irritationWear gloves; wash skin thoroughly
H319Causes serious eye irritationUse eyeshields; rinse eyes with water
H335May cause respiratory irritationWork in ventilated areas; avoid inhalation

Handling Guidelines:

  • Storage: Keep in a sealed container in a dry, cool environment .

  • Disposal: Follow local regulations for hazardous waste .

Analytical Characterization

Key analytical data for verification:

Spectral Data

ParameterDescriptionSource
1H^1\text{H}-NMRAromatic protons (δ 6.8–7.9 ppm), ethyl groups (δ 1.1–3.4 ppm)
Infrared (IR)Peaks for C=O (amide stretch) and C–O (phenolic)
Mass Spec (EI+)Molecular ion at m/z 193.11

N,N-Diethylsalicylamide is used as a reference standard to identify impurities in salicylate-containing drugs, ensuring compliance with regulatory standards .

Organic Synthesis

It serves as a precursor in synthesizing benzamide derivatives. For example, copper-mediated cross-coupling reactions with aryl boronic acids yield functionalized ketones .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
SalicylamideNo N-ethylation; higher COX inhibitionAnalgesics, antipyretics
N,N-DiethylbenzamideNo hydroxyl group; insect repellent propertiesAgriculture
N,N-DiethylsalicylamideSpecific N-ethylation; research-focusedImpurity standards, synthesis

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Investigating ethyl group modifications to enhance bioactivity.

  • Environmental Fate: Assessing biodegradation pathways and aquatic toxicity.

  • Industrial Catalysis: Exploring nickel or copper-mediated reactions for scalable synthesis.

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